Cas no 1094322-91-4 (1-[2-(4-Morpholinyl)ethoxy])
![1-[2-(4-Morpholinyl)ethoxy] structure](https://ja.kuujia.com/scimg/cas/1094322-91-4x500.png)
1-[2-(4-Morpholinyl)ethoxy] 化学的及び物理的性質
名前と識別子
-
- 1-[2-(4-Morpholinyl)ethoxy]
- 1-[2-(4-Morpholinyl)ethoxy] Mycophenolate Mofetil
- 2-morpholin-4-ylethyl (E)-6-[4-hydroxy-6-methoxy-7-methyl-1-(2-morpholin-4-ylethoxy)-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoate
- 1094322-91-4
- MYCOPHENOLATE MOFETIL IMPURITY B [EP IMPURITY]
- 4-Hexenoic acid, 6-(1,3-dihydro-4-hydroxy-6-methoxy-7-methyl-1-(2-(4-morpholinyl)ethoxy)-3-oxo-5-isobenzofuranyl)-4-methyl-, 2-(4-morpholinyl)ethyl ester, (4E)-
- 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil, (+/-)-
- 2-(Morpholin-4-yl)ethyl (4E)-6-((1RS)-4-hydroxy-6-methoxy-7-methyl-1-(2-(morpholin-4-yl)ethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- SCHEMBL12680589
- 0W13F6K1DJ
- Mycophenolate mofetil specified impurity B [EP]
- Q27237299
- 2-Morpholinoethyl (E)-6-(4-hydroxy-6-methoxy-7-methyl-1-(2-morpholinoethoxy)-3-oxo-1,3-dihydroisobenzofuran-5-yl)-4-methylhex-4-enoate
- 1-(2-(4-Morpholinyl)ethoxy) mycophenolate mofetil
- UNII-0W13F6K1DJ
-
- インチ: InChI=1S/C29H42N2O9/c1-20(5-7-23(32)38-18-12-30-8-14-36-15-9-30)4-6-22-26(33)25-24(21(2)27(22)35-3)29(40-28(25)34)39-19-13-31-10-16-37-17-11-31/h4,29,33H,5-19H2,1-3H3/b20-4+
- InChIKey: XKAOBWLSKUSFOB-LRNAUUFOSA-N
- ほほえんだ: CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)OCCN3CCOCC3)O)OCCN4CCOCC4
計算された属性
- せいみつぶんしりょう: 562.28900
- どういたいしつりょう: 562.28903092g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 11
- 重原子数: 40
- 回転可能化学結合数: 14
- 複雑さ: 843
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 116Ų
じっけんとくせい
- PSA: 116.23000
- LogP: 2.24720
1-[2-(4-Morpholinyl)ethoxy] セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Store at recommended temperature
1-[2-(4-Morpholinyl)ethoxy] 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AE15872-10mg |
1-[2-(4-Morpholinyl)ethoxy] |
1094322-91-4 | 98% | 10mg |
$2160.00 | 2024-04-20 |
1-[2-(4-Morpholinyl)ethoxy] 関連文献
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Yinsong Si,Zongzhao Sun,Limin Huang,Min Chen,Limin Wu J. Mater. Chem. A, 2019,7, 8952-8959
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
1-[2-(4-Morpholinyl)ethoxy]に関する追加情報
Compound Introduction: 1-[2-(4-Morpholinyl)ethoxy] and CAS No. 1094322-91-4
Chemical compounds play a pivotal role in the advancement of pharmaceutical research and development, particularly in the field of medicinal chemistry. Among these, the compound with the CAS number 1094322-91-4 and the product name 1-[2-(4-Morpholinyl)ethoxy] has garnered significant attention due to its unique structural properties and potential applications. This introduction aims to provide a comprehensive overview of this compound, its synthesis, applications, and recent research findings.
The molecular structure of 1-[2-(4-Morpholinyl)ethoxy] consists of an ethoxy group linked to a morpholine ring. Morpholine is a heterocyclic amine that is known for its stability and versatility in pharmaceutical formulations. The presence of the ethoxy group enhances the compound's solubility in both polar and non-polar solvents, making it a valuable intermediate in drug synthesis. This dual functionality has led to its exploration in various therapeutic areas.
In recent years, there has been a growing interest in the development of novel compounds that can modulate biological pathways associated with neurological disorders. The structural features of 1-[2-(4-Morpholinyl)ethoxy] make it a promising candidate for further investigation in this domain. Specifically, studies have suggested that this compound may interact with neurotransmitter receptors, potentially leading to the development of new treatments for conditions such as depression and anxiety.
The synthesis of 1-[2-(4-Morpholinyl)ethoxy] involves a series of well-defined chemical reactions that highlight the expertise required in organic synthesis. The process typically begins with the reaction of 4-morpholineethanol with an appropriate halogenated ether, followed by purification steps to isolate the desired product. Advanced techniques such as chromatography and spectroscopy are employed to ensure high purity and yield.
One of the key advantages of using 1-[2-(4-Morpholinyl)ethoxy] as an intermediate is its compatibility with various functional groups, allowing for further chemical modifications. This flexibility has enabled researchers to design derivatives with enhanced pharmacological properties. For instance, modifications at the morpholine ring have been explored to improve binding affinity to specific targets, thereby increasing the efficacy of potential drug candidates.
The compound's stability under different environmental conditions is another critical factor that contributes to its utility in pharmaceutical applications. Stability studies have shown that 1-[2-(4-Morpholinyl)ethoxy] remains intact under standard storage conditions, making it suitable for long-term use in research laboratories and industrial settings. Additionally, its low toxicity profile further supports its suitability for therapeutic applications.
In the context of drug discovery, computational modeling has played a significant role in understanding the interactions between 1-[2-(4-Morpholinyl)ethoxy] and biological targets. Molecular docking studies have revealed potential binding sites on enzymes and receptors relevant to neurological disorders. These insights have guided experimental efforts aimed at optimizing the compound's pharmacological activity.
Efforts are ongoing to explore the therapeutic potential of derivatives of 1-[2-(4-Morpholinyl)ethoxy]. Researchers are investigating its effects on various disease models, including those related to neurodegeneration and inflammation. Preliminary results have shown promising signs, suggesting that further development could lead to novel therapeutic strategies.
The regulatory landscape for new drug development also plays a crucial role in determining the commercial viability of compounds like 1-[2-(4-Morpholinyl)ethoxy]. Compliance with international standards ensures that these compounds can be safely tested in clinical trials and eventually brought to market. Collaborative efforts between academia and industry are essential to navigate these regulatory pathways effectively.
The future prospects for 1-[2-(4-Morpholinyl)ethoxy] are bright, given its unique structural features and potential therapeutic applications. Continued research will be necessary to fully elucidate its mechanisms of action and optimize its pharmacological properties. As advancements in synthetic chemistry and computational biology progress, new opportunities for utilizing this compound will emerge.
1094322-91-4 (1-[2-(4-Morpholinyl)ethoxy]) 関連製品
- 128794-94-5(Mycophenolate mofetil)
- 1322681-37-7(O-Methyl Mycophenolate Mofetil (EP Impurity D))
- 115007-34-6(Mycophenolate mofetil)
- 3637-14-7(5-Oxooctanoic acid)
- 173401-47-3(Norbiotinamine)
- 1370731-53-5(METHYL 2-(4-CHLOROPHENYL)-5-PHENYLOXAZOLE-4-CARBOXYLATE)
- 142034-80-8(2-{(1S,2S)-2-aminocyclohexyloxy}acetic acid hydrochloride)
- 1805458-19-8(Ethyl 4-bromomethyl-3-cyano-2-nitrobenzoate)
- 42528-66-5(1-(3-aminophenyl)-2-methylpropan-1-one hydrochloride)
- 946233-27-8(N-(2H-1,3-benzodioxol-5-yl)-N'-{1-(propan-2-yl)piperidin-4-ylmethyl}ethanediamide)




